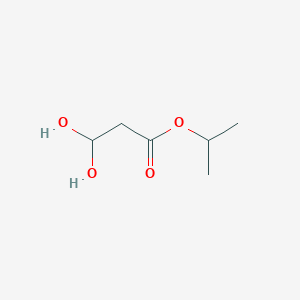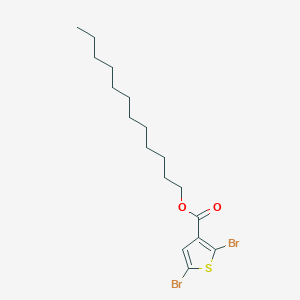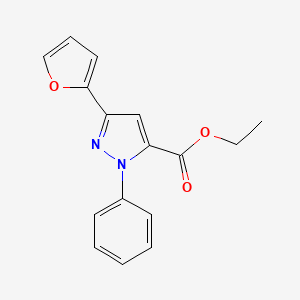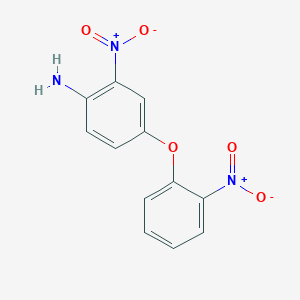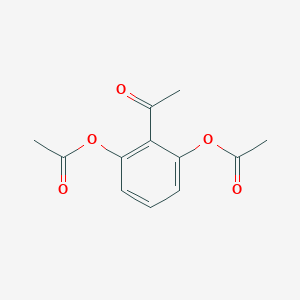
2',6'-Dihydroxyacetophenone, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,6’-Dihydroxyacetophenone, diacetate is an organic compound with the molecular formula C12H12O5 It is a derivative of 2’,6’-dihydroxyacetophenone, where the hydroxyl groups are acetylated
准备方法
Synthetic Routes and Reaction Conditions
2’,6’-Dihydroxyacetophenone, diacetate can be synthesized through the acetylation of 2’,6’-dihydroxyacetophenone. The reaction typically involves treating 2’,6’-dihydroxyacetophenone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for 2’,6’-dihydroxyacetophenone, diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
2’,6’-Dihydroxyacetophenone, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the acetyl groups.
科学研究应用
2’,6’-Dihydroxyacetophenone, diacetate has several applications in scientific research:
作用机制
The mechanism of action of 2’,6’-Dihydroxyacetophenone, diacetate depends on its specific application. In biological systems, it may exert its effects through interactions with enzymes or receptors, leading to changes in cellular pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Similar Compounds
2’,6’-Dihydroxyacetophenone: The parent compound, which lacks the acetyl groups.
2’,4’-Dihydroxyacetophenone: A similar compound with hydroxyl groups at different positions.
2’,5’-Dihydroxyacetophenone: Another isomer with hydroxyl groups at different positions.
Uniqueness
2’,6’-Dihydroxyacetophenone, diacetate is unique due to the specific positioning of its acetylated hydroxyl groups, which can influence its reactivity and biological activity. The acetyl groups can also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
144152-28-3 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
(2-acetyl-3-acetyloxyphenyl) acetate |
InChI |
InChI=1S/C12H12O5/c1-7(13)12-10(16-8(2)14)5-4-6-11(12)17-9(3)15/h4-6H,1-3H3 |
InChI 键 |
BQSKGNHSFVZDGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC=C1OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
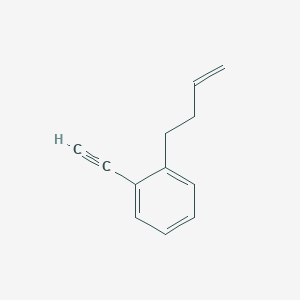

![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
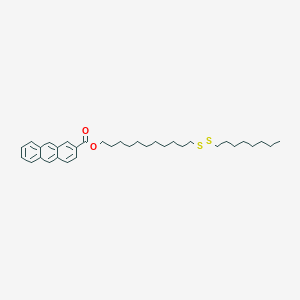
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
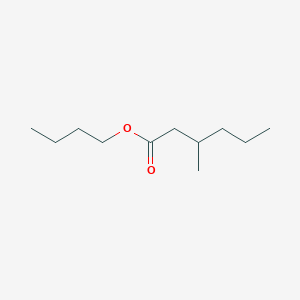

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
